4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene
Description
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-2-6(12(13)14)7(3-5)15-4-8(10)11/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZBGNBCZUREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene typically involves the following steps:
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine-containing reagent such as N-bromosuccinimide.
Etherification: The difluoroethoxy group is introduced through an etherification reaction, where the appropriate alcohol (2,2-difluoroethanol) reacts with the brominated nitrobenzene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Major Products Formed
Reduction: 4-Bromo-2-(2,2-difluoroethoxy)-1-amino-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the difluoroethoxy group.
Scientific Research Applications
Synthetic Chemistry
Role as an Intermediate:
4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine and nitro groups can participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules.
Case Study:
In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound as a precursor. The compound was reacted with various amines to produce a series of substituted nitroanilines that exhibited promising cytotoxicity against cancer cell lines.
Material Science
Applications in Polymer Production:
This compound is used in the development of specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance, which are crucial for applications in industries like aerospace and automotive.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Glass Transition Temperature (Tg) | 120 °C |
Analytical Chemistry
Use as a Standard:
In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the quantification of complex mixtures found in environmental samples or biological fluids.
Case Study:
A research group employed this compound to develop a method for analyzing pesticide residues in soil samples. By using it as an internal standard, they achieved high accuracy and precision in their measurements.
Explosives Manufacturing
Stability Contribution:
The compound is also utilized in explosives manufacturing due to its stability and performance characteristics. Its nitro group contributes to the explosive properties while maintaining safety during handling.
Research and Development
Innovative Chemical Reactions:
Researchers are exploring new chemical reactions involving this compound to develop methodologies that can lead to more efficient synthesis pathways.
Data Table: Recent Reactions Involving this compound
| Reaction Type | Outcome |
|---|---|
| Nucleophilic Substitution | New Nitro Compounds |
| Coupling Reactions | Biologically Active Molecules |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the difluoroethoxy group may enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Substituent Analysis and Positional Isomerism
Key differences arise from substituent types and positions:
Electronic and Steric Effects
- Nitro Group Influence : The nitro group at position 1 (para to bromine) strongly withdraws electrons, directing electrophilic substitution to meta positions. This contrasts with 1-Bromo-2-ethoxy-4-nitrobenzene, where the nitro group at position 4 directs reactions differently .
- Fluorinated Alkoxy Chains: The 2,2-difluoroethoxy group in the target compound increases electronegativity and steric bulk compared to ethoxy (C₈H₈BrNO₃, ) or trifluoromethoxy (C₇H₃BrF₃O, ). This enhances resistance to metabolic degradation in biological systems .
Biological Activity
4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene is a complex organobromine compound with significant potential for biological applications. Its structure includes a nitro group and a difluoroethoxy substituent, contributing to its unique chemical properties and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₆BrF₂N₃O₂
- Molecular Weight : Approximately 326.09 g/mol
- Structural Features : The presence of bromine, nitro, and difluoroethoxy groups enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The nitro group facilitates interactions with electron-rich sites, while the difluoroethoxy group may enhance membrane permeability and bioavailability. These interactions can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications.
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of bromine and difluoroalkyl groups has been associated with enhanced efficacy against various bacterial strains.
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, which may lead to the development of novel inhibitors for therapeutic use.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-fluoro-1-nitrobenzene | C₆H₄BrFNO₂ | Lacks difluoroethoxy; simpler structure |
| 4-Bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene | C₈H₆BrF₂N₃O₃ | Different positioning of functional groups |
| 4-Bromo-2-methoxy-1-nitrobenzene | C₇H₇BrNO₃ | Contains methoxy instead of difluoroethoxy |
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : A study examined the antimicrobial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Case Study 2 : Another investigation focused on the anti-inflammatory potential of this compound in vitro. The results showed a decrease in inflammatory markers in treated cells compared to controls.
Potential Applications
Given its promising biological activity, this compound may have various applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Chemical Biology : As a probe in biochemical assays to study enzyme interactions or cellular pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene in laboratory settings?
Methodological Answer: A multistep approach is recommended:
Nitro group introduction : Nitration of bromobenzene derivatives typically employs HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
Etherification : React 4-bromo-2-nitrophenol with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Validate purity via HPLC or GC-MS.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
Q. What are the key reactivity patterns of the bromo and nitro substituents in this compound?
Methodological Answer:
- Bromo group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, enabling functionalization at the 4-position .
- Nitro group : Reduces to an amine (e.g., using H₂/Pd-C) for downstream applications. Caution: Nitro groups can act as strong electron-withdrawing groups, directing electrophilic substitution to the meta position .
Advanced Research Questions
Q. How does the 2,2-difluoroethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?
Methodological Answer: The 2,2-difluoroethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine. This directs EAS to the meta position relative to the ether. Computational studies (DFT calculations) can model charge distribution to predict regioselectivity. Experimental validation involves bromination or nitration followed by regiochemical analysis (e.g., NOE NMR or X-ray crystallography) .
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer: Contradictions often arise from differences in:
- Solvent polarity : Polar solvents (e.g., DMF) enhance nucleophilicity in etherification, while nonpolar solvents may reduce side reactions.
- Catalyst choice : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency compared to Ni catalysts.
- Temperature control : Exothermic reactions (e.g., nitration) require precise cooling to avoid decomposition.
Resolution : Perform a Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .
Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the difluoroethoxy group) at different pH levels.
- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability.
- pKa Prediction : Software like MarvinSketch estimates protonation states, guiding storage conditions (e.g., avoid strongly acidic environments) .
Q. What are the challenges in characterizing byproducts during the synthesis of this compound, and how can they be addressed?
Methodological Answer: Common byproducts include:
- Di- or tri-substituted derivatives : Caused by over-nitration or incomplete etherification.
- Dehalogenation products : Formed during cross-coupling reactions.
Mitigation : - Use LC-MS or high-resolution mass spectrometry (HRMS) to detect low-concentration byproducts.
- Optimize reaction stoichiometry (e.g., limit nitro source to 1.1 equivalents) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of nitro compound dust .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation or hydrolysis.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
